- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters, Journal of Organic Chemistry, 2005, 70(3), 1070-1072
Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, also known as tert-butyl 3-hydroxybutanoate, is a versatile ester derivative of 3-hydroxybutanoic acid. This compound is characterized by its tert-butyl ester group, which enhances its stability and reactivity in synthetic applications. It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The hydroxyl functionality allows for further derivatization, making it useful in constructing complex molecular frameworks. Its sterically hindered tert-butyl group can improve selectivity in certain reactions. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic processes.
90435-23-7 structure
Product Name:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
CAS No:90435-23-7
MF:C8H16O3
MW:160.210843086243
CID:788768
PubChem ID:545852
Update Time:2025-06-09
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxybutanoate
- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
- tert-Butyl 3-hydroxybutyrate
- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
- t-butyl-3-hydroxybutanoate
- AKOS032947514
- 90435-23-7
- BCP34077
- 3-hydroxy-butyric acid tert-butyl ester
- DTXSID50338002
- PKPVFILAHLKSNJ-UHFFFAOYSA-N
- AT12506
- SB44519
- DA-01282
- EN300-6482901
- tert-Butyl 3-hydroxybutanoate #
- CS-0372996
- Z1509059098
- 3-Hydroxybutyric acid, t-butyl ester
- SCHEMBL1260631
-
- Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
- InChI Key: PKPVFILAHLKSNJ-UHFFFAOYSA-N
- SMILES: O=C(CC(C)O)OC(C)(C)C
Computed Properties
- Exact Mass: 160.109944368g/mol
- Monoisotopic Mass: 160.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.5Ų
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH98855-1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$225.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 5g |
$991.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-10g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 10g |
$1452.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-100mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 100mg |
$69.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 250mg |
$113.00 | 2024-05-20 | |
| Ambeed | A1702772-100mg |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 100mg |
$60.0 | 2025-04-15 | |
| Ambeed | A1702772-250mg |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 250mg |
$101.0 | 2025-04-15 | |
| Ambeed | A1702772-1g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$271.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-100mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 100mg |
¥706.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 250mg |
¥1174.0 | 2024-04-16 |
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C
Reference
- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane , Ethyl acetate
1.2 Solvents: Hexane , Ethyl acetate
Reference
- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media, Journal of Organic Chemistry, 2001, 66(1), 330-333
Production Method 4
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane
Reference
- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction, Tetrahedron Letters, 1988, 29(7), 819-22
Production Method 5
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C
Reference
- Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C
Reference
- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C
Reference
- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity, Organic Letters, 2011, 13(15), 3876-3879
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722
Production Method 9
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt
Reference
- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights, Advanced Synthesis & Catalysis, 2005, 347, 289-302
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium borohydride ; 0 °C → rt
Reference
- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C
Reference
- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands, Cuihua Xuebao, 2010, 31(2), 191-194
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt
Reference
- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters, Youji Huaxue, 2008, 28(10), 1724-1728
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
- Asymmetric carbonyl reductions with microbial ketoreductases, Advanced Synthesis & Catalysis, 2008, 350, 2322-2328
Production Method 14
Reaction Conditions
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Reference
- (1R,2S)-N-Methylephedrine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Reference
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand, ACS Symposium Series, 2007, 950, 224-234
Production Method 16
Reaction Conditions
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
Reference
- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123
Production Method 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Reference
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER
- Tert-butyl acetoacetate
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Order Number:A935424
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:17
Price ($):253.0
Email:sales@amadischem.com
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Purity:99%
Quantity:1g
Price ($):253.0